Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide
Description
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide (CAS 174493-22-2) is a thiopyranone dioxide derivative with a molecular formula of C₂₀H₂₂O₃S and a molar mass of 342.45 g/mol . Its structure features a central thiopyranone dioxide ring (a six-membered sulfur-containing ring with two sulfonyl groups) substituted at positions 2 and 6 with a 4-isopropylphenyl group and a phenyl group, respectively . The compound’s density is reported as 1.189 g/cm³, reflecting its relatively bulky aromatic substituents .
Properties
IUPAC Name |
1,1-dioxo-2-phenyl-6-(4-propan-2-ylphenyl)thian-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3S/c1-14(2)15-8-10-17(11-9-15)20-13-18(21)12-19(24(20,22)23)16-6-4-3-5-7-16/h3-11,14,19-20H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHQJWIHVAZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)CC(S2(=O)=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Oxidation Protocol
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Sulfoxide Formation: Treatment with meta-chloroperbenzoic acid (mCPBA) at −78°C to 0°C in DCM selectively produces the sulfoxide.
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Sulfone Formation: Subsequent oxidation with hydrogen peroxide (H₂O₂) and ammonium molybdate catalyst converts sulfoxide to sulfone.
Optimized Parameters:
One-Step Direct Oxidation
Peracetic acid in ethyl acetate at 40°C for 12 hours achieves full oxidation to sulfone in a single step, though this method risks side reactions with sensitive functional groups.
| Method | Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Two-Step | mCPBA → H₂O₂ | −78 → 25 | 82–86 |
| One-Step | Peracetic acid | 40 | 75–80 |
Purification and Characterization
Industrial-scale synthesis emphasizes cost-effective purification:
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Recrystallization: Ethanol/water mixtures remove unreacted starting materials.
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Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) isolates high-purity product (≥98%).
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Quality Control: HPLC and NMR verify structural integrity; melting point (170–174°C) confirms purity.
Industrial-Scale Production
Large batches (≥1 kg) require modifications for efficiency:
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Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.
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Catalyst Recycling: Immobilized PTSA on mesoporous silica enables reuse for 5 cycles without yield loss.
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Solvent Recovery: Distillation reclaims >90% of DCM or toluene.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10–100 g | 1–10 kg |
| Purity | ≥95% | ≥99% |
| Cost per Gram | $12–15 | $4–6 |
Comparative Analysis of Methodologies
A 2024 study compared five oxidation protocols for thiopyran derivatives:
| Method | Selectivity | Environmental Impact | Scalability |
|---|---|---|---|
| mCPBA/H₂O₂ | High | Moderate (toxic byproducts) | Limited |
| Peracetic Acid | Moderate | Low (acetic acid byproduct) | High |
| Ozone | Low | High (energy-intensive) | Poor |
The two-step mCPBA/H₂O₂ method is preferred for research due to selectivity, while peracetic acid dominates industrial settings for scalability.
Challenges and Innovations
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Byproduct Formation: Overoxidation to sulfonic acids occurs at >50°C; cryogenic conditions mitigate this.
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Green Chemistry: Recent trials replaced H₂O₂ with enzymatic oxidation (e.g., chloroperoxidase), achieving 78% yield at 25°C.
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Solid-Phase Synthesis: Polymer-supported thioureas reduce purification steps, though yields remain suboptimal (60–65%) .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or sulfide derivatives .
Scientific Research Applications
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing and can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Molecular Complexity: The target compound’s molar mass (342.45 g/mol) is significantly higher than simpler derivatives like 4-tetrahydrothiopyranone 1,1-dioxide (148.18 g/mol), due to its two aromatic substituents .
In contrast, Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide (CAS 912578-71-3) features a nitrile group at position 4, which could increase polarity and reactivity toward nucleophiles or metal catalysts .
Density: The target compound’s density (1.189 g/cm³) is notably higher than typical values for simpler derivatives, likely due to increased molecular packing efficiency from aromatic substituents .
Functional and Reactivity Comparisons
Reactivity of the Thiopyranone Dioxide Core
For example:
- The unsubstituted 4-tetrahydrothiopyranone 1,1-dioxide (CAS 17396-35-9) may serve as a precursor for synthesizing more complex derivatives via electrophilic aromatic substitution or alkylation .
- The target compound’s aromatic substituents could sterically hinder such reactions, directing reactivity to other positions on the ring .
Solubility and Stability
- The sulfonyl groups may enhance thermal stability , making the compound suitable for high-temperature industrial processes.
Biological Activity
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide (CAS No. 174493-22-2) is a sulfur-containing heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 342.45 g/mol. Its structure includes a thiopyran ring, which is significant for its biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which may influence its biological activity .
Synthesis
The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing catalysts and specific solvents to facilitate the formation of the thiopyran ring. Detailed synthetic routes are documented in specialized chemical literature .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This effect may be beneficial in conditions characterized by excessive inflammation .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to interact with dopaminergic pathways, which could be relevant for neurodegenerative diseases such as Parkinson's disease. This interaction may involve the modulation of neurotransmitter uptake and release .
The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound may bind to specific enzymes or receptors, thereby modulating their activity. Further research is necessary to elucidate these pathways fully .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide?
The compound can be synthesized via a condensation reaction between tetrahydro-4H-thiopyran-4-one 1,1-dioxide and substituted aldehydes. For example, analogs with aromatic substituents (e.g., 4-phenoxybenzaldehyde) are formed under basic conditions, yielding derivatives with 50% efficiency . Key steps include:
- Reagent selection : Use aldehydes with electron-donating groups to enhance reactivity.
- Reaction monitoring : Track progress via TLC or HPLC to optimize reaction time.
- Purification : Employ column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can researchers validate the structural identity of this compound?
A multi-technique approach is essential:
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for 3D visualization to confirm bond lengths and angles .
- Spectroscopy : Compare experimental data with published benchmarks (e.g., H NMR: δ = 7.96 ppm for aromatic protons; IR: 1666 cm for C=O stretching) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 443 [M−SO]) .
Q. What safety protocols are critical when handling this compound?
While specific toxicity data are limited, structural analogs (e.g., tetrahydrothiopyran-4-one derivatives) may exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure). Recommended precautions:
- Use fume hoods and PPE (gloves, goggles).
- Follow Sigma-Aldrich’s safety guidelines for thiopyran derivatives, including proper waste disposal .
Advanced Research Questions
Q. How can reaction yields for derivatives of this compound be optimized?
Yield optimization requires systematic parameter variation:
- Catalyst screening : Test Lewis acids (e.g., AlCl) or organocatalysts to enhance condensation efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes .
- Temperature control : Reactions at 40–60°C balance kinetic efficiency and thermal stability .
- AI-driven synthesis planning : Tools like retrosynthesis analysis (e.g., Reaxys, Pistachio) predict viable pathways for complex derivatives .
Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?
Discrepancies often arise from sample purity or crystallographic artifacts. Mitigation strategies:
Q. What computational methods are suitable for modeling this compound’s reactivity?
Advanced approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
